SALOR-INT L368008-1EA

Description

SALOR-INT L368008-1EA (CAS: 578750-21-7) is a synthetic compound cataloged by BOC Sciences, primarily utilized in proprietary research and development settings. Similar SALOR-INT compounds, such as L365513-1EA and L247820-1EA, are noted for their anticancer and antimicrobial properties, suggesting L368008-1EA may share analogous therapeutic or functional roles .

Properties

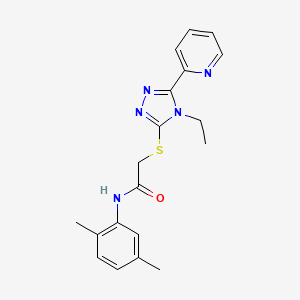

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-4-24-18(15-7-5-6-10-20-15)22-23-19(24)26-12-17(25)21-16-11-13(2)8-9-14(16)3/h5-11H,4,12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLWIQRIIMZMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578750-21-7 | |

| Record name | N-(2,5-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L368008-1EA typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the pyridine ring and the phenyl group. The final step involves the formation of the thioacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L368008-1EA can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

SALOR-INT L368008-1EA has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a biochemical probe for studying enzyme activity and protein interactions.

Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability

Mechanism of Action

The mechanism of action of SALOR-INT L368008-1EA involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Bioactivity of SALOR-INT Compounds

Physicochemical Properties

Stability and reactivity profiles vary across the series:

- SALOR-INT L214876-1EA demonstrates thermal stability up to 150°C but degrades under UV exposure, necessitating light-protected storage .

- SALOR-INT L227587-1EA undergoes hydrolysis in acidic conditions, limiting its use in low-pH environments . L368008-1EA’s stability remains uncharacterized, though analogous compounds require stringent handling protocols to prevent decomposition .

Q & A

Basic: How can I formulate a research question for studying SALOR-INT L368008-1EA that aligns with scientific inquiry?

Methodological Answer: Begin by contextualizing the compound within existing literature. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., "How does this compound affect [specific biological pathway] compared to [control compound] under [defined conditions]?" Ground your question in gaps identified during literature reviews (e.g., unresolved mechanisms or contradictory findings). Validate the question’s feasibility through pilot studies or computational modeling .

Basic: What strategies ensure a comprehensive literature review for this compound research?

Methodological Answer:

- Use Boolean operators in databases (e.g., Google Scholar, PubMed) to combine keywords like "this compound" + "synthesis" + "mechanism".

- Filter results by publication date (e.g., last 10 years) and citation count to prioritize high-impact studies.

- Organize findings using reference managers (e.g., Zotero) and categorize themes (e.g., pharmacokinetics, toxicity profiles). Critically evaluate methodologies in prior studies to identify biases or limitations .

Basic: What experimental design principles are critical for reproducibility in studies involving this compound?

Methodological Answer:

- Controls: Include positive/negative controls (e.g., known inhibitors for biochemical assays).

- Replication: Use ≥3 biological replicates and technical triplicates to account for variability.

- Blinding: Implement single/double-blinding in assays to reduce observer bias.

- Documentation: Follow CONSORT guidelines for transparent reporting of experimental conditions (e.g., temperature, solvent purity) .

Advanced: How can I resolve contradictions in existing data on this compound’s efficacy?

Methodological Answer:

- Meta-analysis: Aggregate data from multiple studies using tools like RevMan to assess heterogeneity (e.g., I² statistic).

- Sensitivity testing: Re-run experiments under varying conditions (e.g., pH, concentration) to identify confounding factors.

- Mechanistic modeling: Apply computational tools (e.g., molecular docking) to explore whether structural properties explain divergent results .

Advanced: How do I integrate a theoretical framework into this compound research?

Methodological Answer:

- Conceptual alignment: Link the compound’s properties (e.g., binding affinity) to theories like receptor-mediated toxicity or QSAR (Quantitative Structure-Activity Relationships).

- Hypothesis refinement: Use the framework to derive testable predictions, e.g., "If Theory X holds, this compound will exhibit dose-dependent inhibition of Enzyme Y."

- Validation: Compare empirical results against theoretical predictions to refine or challenge the framework .

Advanced: What factorial design approaches optimize experimental conditions for this compound?

Methodological Answer:

- Full factorial design: Test all combinations of variables (e.g., temperature, concentration) to identify interactions.

- Fractional factorial design: Reduce variables for high-throughput screening (e.g., Taguchi methods).

- Response Surface Methodology (RSM): Model non-linear relationships between variables to pinpoint optimal conditions .

Methodological Writing: How should I present this compound data in a manuscript to meet academic standards?

Methodological Answer:

- IMRAD structure: Clearly separate Methods (detailed protocols), Results (statistical summaries), and Discussion (theoretical implications).

- Tables/Figures: Use self-explanatory captions with units in SI format (e.g., "µM" for concentration). Highlight key trends (e.g., dose-response curves) and annotate statistical significance (p-values, confidence intervals).

- Reproducibility: Archive raw data in repositories like Figshare and provide accession codes .

Advanced: What protocols ensure reproducibility in this compound studies?

Methodological Answer:

- Standard Operating Procedures (SOPs): Document equipment calibration, compound storage (-80°C vs. ambient), and batch-to-batch variability.

- Open Science Practices: Share protocols on platforms like Protocols.io .

- Peer review: Collaborate with external labs to validate critical findings via inter-laboratory studies .

Advanced: Which statistical methods are appropriate for analyzing this compound dose-response data?

Methodological Answer:

- Non-linear regression: Fit sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests: Compare multiple doses (e.g., Tukey’s HSD for pairwise differences).

- Survival analysis: For longitudinal toxicity studies, use Kaplan-Meier curves and Cox proportional hazards models .

Ethical Considerations: How do I address potential biases in this compound research?

Methodological Answer:

- Pre-registration: Submit hypotheses and methods to platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known).

- Blinding: Mask sample identities during data collection/analysis.

- Conflict disclosure: Declare funding sources or affiliations that may influence interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.